molecular formula C26H31N5O4 B6140302 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide

Cat. No.: B6140302
M. Wt: 477.6 g/mol
InChI Key: WJOCGVAICHNVSQ-MZJWZYIUSA-N
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Description

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide is a complex organic compound with a unique structure that combines a nitro group, a phenoxy group, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide typically involves multiple steps. The initial step often includes the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the alkylation of the aromatic ring with 2,4,4-trimethylpentan-2-yl groups. The phenoxy group is then introduced through a nucleophilic substitution reaction. Finally, the pyrazole moiety is attached via a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be oxidized to form different oxidation states.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the phenoxy and pyrazole moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetamide
  • N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide

Uniqueness

The uniqueness of 2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[2-nitro-4-(2,4,4-trimethylpentan-2-yl)phenoxy]-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-25(2,3)17-26(4,5)20-11-12-22(21(13-20)31(33)34)35-16-23(32)29-27-14-19-15-28-30-24(19)18-9-7-6-8-10-18/h6-15H,16-17H2,1-5H3,(H,28,30)(H,29,32)/b27-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJOCGVAICHNVSQ-MZJWZYIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NN=CC2=C(NN=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(NN=C2)C3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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